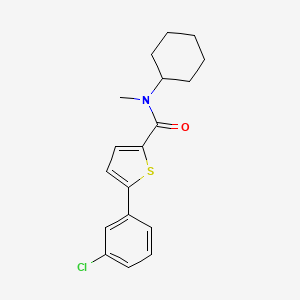
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that was first synthesized in 1994 by John W. Huffman. It belongs to the family of indole-derived synthetic cannabinoids and has been studied extensively for its potential therapeutic properties.
Mecanismo De Acción
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain sensation, appetite, and mood. It binds to the CB1 and CB2 receptors in the body and modulates their activity, leading to the analgesic and other effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. It has also been studied for its potential use in treating neurological disorders such as multiple sclerosis and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide for lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it easier to conduct experiments and obtain reliable results. However, one limitation of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide. One area of interest is its potential use in treating various types of pain, including chronic pain. Another area of research is its potential use in treating inflammatory conditions such as arthritis. Additionally, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide could be studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic properties. It has been found to have analgesic, anti-inflammatory, and other effects, and could be useful in the treatment of various conditions. More research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to form the intermediate product, 3-chlorobenzoylcyclohexylamine. This intermediate is then reacted with methyl thiophene-2-carboxylate in the presence of a base to yield the final product, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its use as an analgesic or pain reliever. Studies have shown that 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has analgesic effects that are comparable to those of morphine, but with fewer side effects.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-20(15-8-3-2-4-9-15)18(21)17-11-10-16(22-17)13-6-5-7-14(19)12-13/h5-7,10-12,15H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCLFOROBARMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)
![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)